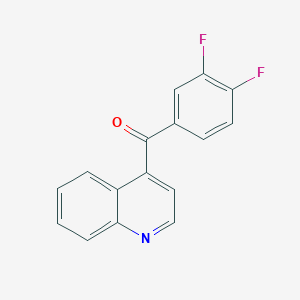

(3,4-Difluorophenyl)(quinolin-4-yl)methanone

Description

(3,4-Difluorophenyl)(quinolin-4-yl)methanone is a fluorinated aromatic ketone featuring a quinoline moiety linked to a 3,4-difluorophenyl group. This compound belongs to the benzophenone derivative family, characterized by a ketone bridge connecting two aryl rings. The quinoline scaffold is notable for its role in medicinal chemistry, particularly in anticancer and kinase inhibitor research, due to its planar structure and ability to engage in π-π stacking interactions .

Properties

IUPAC Name |

(3,4-difluorophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2NO/c17-13-6-5-10(9-14(13)18)16(20)12-7-8-19-15-4-2-1-3-11(12)15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCWHECLANIQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Quinoline Core

2.1 Classical Quinoline Synthesis

- Friedländer Synthesis: This method condenses 2-aminobenzaldehyde derivatives with ketones under acidic or basic conditions to form quinoline rings. It is widely used for quinoline derivatives, including those substituted at the 4-position.

- Skraup Synthesis: Another classical approach involving aniline derivatives and glycerol in the presence of oxidizing agents to form quinolines.

2.2 Modern Photochemical and Flow Methods

Recent advances have introduced photochemical flow synthesis for quinolines, which offer scalability and efficiency without catalysts or additives. For example, a tandem photoisomerization and cyclocondensation process converts amino enones to quinolines with water as the only by-product. This method uses UV or LED light in a flow reactor setup, enabling continuous production and high yields (up to 93%).

Specific Synthetic Protocols and Experimental Details

4.1 Aldol Condensation to Prepare Quinoline Precursors

- Base-mediated aldol condensation between 2-nitrobenzaldehyde derivatives and methyl ketones produces enone intermediates.

- These are subsequently reduced or converted to amino enones, which undergo photoisomerization and cyclocondensation to form quinolines.

4.2 Synthesis of Chalcone-like Intermediates

- Chalcone intermediates with difluorophenyl groups can be prepared by condensation of 3,4-difluoroacetophenone with appropriate aldehydes.

- These intermediates are then cyclized or further functionalized to quinoline ketones.

4.3 Example of Quinoline Acylation

- 6-Bromo-4-chloroquinoline hydrochloride reacted with potassium iodide in acetonitrile under reflux for 48 hours yields halogenated quinoline intermediates.

- Subsequent nucleophilic substitution and purification steps yield quinoline derivatives ready for acylation.

Data Table: Summary of Preparation Steps and Conditions

Research Findings and Challenges

- The photochemical flow synthesis of quinolines represents a modern, scalable, and environmentally friendly approach that avoids heavy metals and harsh conditions.

- The presence of fluorine atoms on the phenyl ring enhances the compound's stability and biological activity but may require careful control of reaction conditions to avoid side reactions.

- Acylation methods must be optimized to prevent overreaction or decomposition of sensitive quinoline intermediates.

- Purification often involves silica gel chromatography due to the close polarity of intermediates.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(quinolin-4-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with amine or thiol groups.

Scientific Research Applications

(3,4-Difluorophenyl)(quinolin-4-yl)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.

Industry: Utilized in the development of materials such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(quinolin-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Pyrazole- and Pyrrole-Containing Derivatives

- (3,5-Diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone (): Replaces the 3,4-difluorophenyl group with a pyrazole ring and an additional phenyl substituent. Pyrazole’s hydrogen-bonding capacity may alter solubility and target interaction compared to fluorine’s inductive effects. Physical properties (e.g., melting point, solubility) likely differ significantly due to increased molecular weight and polarity .

- (2-(4-R-Phenyl)quinolin-4-yl)(pyrrole-2-yl)-methanone (): Substitutes the difluorophenyl group with a pyrrole ring. Pyrrole’s electron-rich nature could enhance π-π interactions but reduce metabolic stability compared to fluorinated analogs. Synthesized in lower yields (20–25%), suggesting synthetic challenges with pyrrole incorporation .

Thiazole- and Imidazopyridine-Based Derivatives

- (E)-2-(2-(3,4-Difluorobenzylidene)hydrazinyl)-4-(3,4-difluorophenyl)thiazole (): Integrates the 3,4-difluorophenyl group into a thiazole-hydrazone scaffold.

- (3,4-Difluorophenyl)(1-phenylimidazo[1,5-a]pyridin-3-yl)methanone (): Replaces quinoline with imidazopyridine, a bicyclic heterocycle with additional nitrogen atoms. This modification could alter electron distribution and binding kinetics in kinase targets .

Fluorine Substitution Patterns

Positional Isomers

- However, the meta/para fluorine arrangement in 3,4-difluorophenyl may offer stronger electronic effects for target engagement .

- (3,5-Difluorophenyl)[5-(4-ethoxyphenyl)-2-propylamino-3-pyridinyl]methanone (): The 3,5-difluoro configuration creates a symmetrical electronic environment, which might enhance binding symmetry in enzyme active sites. Ethoxy and propylamino groups further modulate lipophilicity and pharmacokinetics .

Halogen-Substituted Derivatives

- (3-Chlorophenyl)(3,4-difluorophenyl)methanone (): Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may increase reactivity and toxicity.

Pharmacologically Active Analogues

Kinase Inhibitors

- (4-Amino-2-(cyclopentylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone (): Features a thiazole-amino scaffold instead of quinoline. The 3,4-dimethoxyphenyl group provides electron-donating effects, contrasting with fluorine’s electron-withdrawing properties. This compound’s low yield (14%) underscores synthetic complexity relative to fluorinated analogs .

- (6-Fluoro-4-(piperazin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (): Incorporates piperazine and sulfonyl groups, enhancing solubility and kinase selectivity. The fluorine atom at position 6 of quinoline may synergize with the difluorophenyl group in improving target affinity .

Anticancer Candidates

- Fluorine-free analogs may exhibit reduced metabolic stability compared to fluorinated derivatives .

Biological Activity

(3,4-Difluorophenyl)(quinolin-4-yl)methanone is a synthetic organic compound characterized by a quinoline moiety attached to a 3,4-difluorophenyl group via a carbonyl functional group. Its molecular formula is C15H11F2N, indicating the presence of two fluorine atoms that enhance its electronic properties and potential biological activity. This article explores the biological activities associated with this compound, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

The compound features significant structural elements that contribute to its biological activity:

- Quinoline Moiety : Known for its diverse pharmacological properties.

- Fluorinated Phenyl Group : The fluorine substituents can influence lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that compounds similar to (3,4-Difluorophenyl)(quinolin-4-yl)methanone exhibit antimicrobial properties. The presence of the quinoline structure is often linked to enhanced activity against various pathogens.

| Compound | Activity | Reference |

|---|---|---|

| (3,4-Difluorophenyl)(quinolin-4-yl)methanone | Antimicrobial | |

| 4-(3,4-Difluorobenzoyl)quinoline | Antimicrobial |

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. It has shown promise in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MiaPaCa2 (pancreatic cancer) | 0.150 ± 0.001 | Inhibition of glycolysis |

| A673 (sarcoma) | 0.106 ± 0.001 | Induction of apoptosis |

These values suggest that (3,4-Difluorophenyl)(quinolin-4-yl)methanone has significant potency against specific cancer cell lines, indicating its potential as a lead compound in anticancer drug development.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes such as lactate dehydrogenase (LDH). LDH is a critical enzyme in cancer metabolism, and inhibitors can potentially disrupt tumor growth.

The biological activity of (3,4-Difluorophenyl)(quinolin-4-yl)methanone is believed to be mediated through several mechanisms:

- Interaction with Biological Targets : The compound may form hydrogen bonds with active sites on enzymes or receptors.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Inhibition of Metabolic Pathways : By inhibiting enzymes like LDH, it affects the metabolic reprogramming typical in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of (3,4-Difluorophenyl)(quinolin-4-yl)methanone in preclinical models:

-

Study on Antimicrobial Efficacy :

- A study demonstrated that derivatives of quinoline exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- The specific structure of (3,4-Difluorophenyl)(quinolin-4-yl)methanone was pivotal in enhancing this activity due to its lipophilicity.

-

Anticancer Activity Assessment :

- In vitro tests showed that treatment with the compound resulted in reduced viability of pancreatic and sarcoma cancer cell lines.

- Mechanistic studies indicated that the compound induced apoptosis through mitochondrial pathways.

Q & A

Q. What are the optimal synthetic routes for (3,4-Difluorophenyl)(quinolin-4-yl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or coupling between quinoline derivatives and fluorinated aryl precursors. For example, the quinolin-4-yl moiety may be functionalized via nucleophilic substitution or metal-catalyzed cross-coupling, while the difluorophenyl group is introduced using fluorinated aromatic reagents. Key optimization parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for nucleophilic substitutions .

- Catalysts : Lewis acids (e.g., AlCl₃) or palladium catalysts improve yields in coupling reactions .

- Temperature : Controlled heating (80–120°C) minimizes side reactions like decomposition of fluorinated groups . Purification methods such as column chromatography or recrystallization are critical for isolating high-purity product .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns, with fluorinated protons often appearing as doublets due to ¹⁹F coupling .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, distinguishing isomers .

- X-ray Crystallography : Resolves bond lengths and angles, particularly for the ketone linkage and fluorophenyl-quinoline spatial arrangement. SHELXL software is widely used for refinement .

Q. What are the key physicochemical properties influencing reactivity and stability?

- Lipophilicity : The difluorophenyl group enhances hydrophobicity, measured via octanol-water partition coefficients (logP ~3.2 predicted) .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, with melting points influenced by crystal packing .

- Acid/Base Sensitivity : The ketone group may undergo hydrolysis under strong acidic/basic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in X-ray data (e.g., disordered fluorophenyl groups) are addressed using:

- Twinned Data Refinement : SHELXL’s twin refinement tools correct for overlapping reflections .

- Hydrogen Bond Analysis : Mapping intermolecular interactions (e.g., C=O···H-F) clarifies packing anomalies .

- Comparative DFT Studies : Computational modeling (e.g., Gaussian) validates experimental bond angles and torsional strain .

Q. What mechanistic insights explain the compound’s potential bioactivity in enzyme inhibition?

Structural analogs suggest:

- Quinoline Interaction : The quinolin-4-yl group chelates metal ions in enzyme active sites (e.g., kinases), disrupting catalytic activity .

- Fluorine Effects : The 3,4-difluorophenyl moiety enhances binding via hydrophobic interactions and fluorine-mediated hydrogen bonding .

- Kinetic Studies : Time-dependent inhibition assays (e.g., IC₅₀ shifts under pre-incubation) differentiate competitive vs. allosteric mechanisms .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Docking Simulations : Software like AutoDock predicts binding poses against target proteins (e.g., cytochrome P450 isoforms) .

- QSAR Analysis : Correlating substituent electronic parameters (Hammett σ) with bioactivity identifies optimal functional groups .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic profiles, prioritizing derivatives with balanced solubility and permeability .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., over-fluorination) by precise control of residence time .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustment of reagent stoichiometry .

- Green Chemistry Approaches : Solvent-free conditions or biocatalysts minimize waste and improve atom economy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.